molecular formula C20H17ClN2O3S B11459074 4-(3-chlorophenyl)-7-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

4-(3-chlorophenyl)-7-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

Cat. No.: B11459074
M. Wt: 400.9 g/mol
InChI Key: KEVDZIYXSWHVBZ-UHFFFAOYSA-N
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Description

4-(3-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is a complex organic compound that belongs to the thiazolo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, substituted with chlorophenyl and methoxyphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine ring. The chlorophenyl and methoxyphenyl groups are then added through substitution reactions. Common reagents used in these reactions include thionyl chloride, methoxybenzene, and chlorobenzene, under conditions such as reflux and catalytic amounts of acids or bases .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(3-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is unique due to its specific substitution pattern and the combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C20H17ClN2O3S

Molecular Weight

400.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-7-(4-methoxyphenyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C20H17ClN2O3S/c1-22-19-18(27-20(22)25)16(12-6-8-15(26-2)9-7-12)11-17(24)23(19)14-5-3-4-13(21)10-14/h3-10,16H,11H2,1-2H3

InChI Key

KEVDZIYXSWHVBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC)SC1=O

Origin of Product

United States

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